Cas no 7401-03-8 (Ethyl xanthene-9-carboxylate)

Ethyl xanthene-9-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl xanthene-9-carboxylate
- ETHYL 9H-XANTHENE-9-CARBOXYLATE
- Xanthene-9-carboxylic acid ethyl ester
- FT-0706713
- SCHEMBL595243
- MFCD00100669
- AS-61599
- NSC-37339
- W-204307
- Maybridge1_002093
- HMS547H03
- 9H-xanthene-9-carboxylic acid ethyl ester
- F87454
- LFHPCJSHNRJCEY-UHFFFAOYSA-N
- NSC37339
- Oprea1_821731
- DTXSID80284467
- AKOS024348877
- BRD-K03004596-001-01-2
- 7401-03-8
- DB-010993
-
- MDL: MFCD00100669
- インチ: 1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3
- InChIKey: LFHPCJSHNRJCEY-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C31
計算された属性
- せいみつぶんしりょう: 254.09400
- どういたいしつりょう: 254.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.203
- ゆうかいてん: 66-68°C
- ふってん: 346.3°Cat760mmHg
- フラッシュポイント: 143.7°C
- 屈折率: 1.586
- PSA: 35.53000
- LogP: 3.48730
- ようかいせい: 使用できません
Ethyl xanthene-9-carboxylate セキュリティ情報
Ethyl xanthene-9-carboxylate 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl xanthene-9-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | F388122-25g |
Ethyl xanthene-9-carboxylate |
7401-03-8 | 98 | 25g |
RMB 3988.80 | 2025-02-20 | |
Cooke Chemical | F388122-5g |
Ethyl xanthene-9-carboxylate |
7401-03-8 | 98 | 5g |
RMB 1395.20 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-269155-5 g |
Ethyl 9H-xanthene-9-carboxylate, |
7401-03-8 | 5g |
¥1,609.00 | 2023-07-11 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17095-25g |
Ethyl xanthene-9-carboxylate, 98% |
7401-03-8 | 98% | 25g |
¥2814.00 | 2023-03-06 | |
eNovation Chemicals LLC | D769490-10g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 98% | 10g |
$260 | 2024-06-07 | |
1PlusChem | 1P003QYC-10g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 95%+ | 10g |
$276.00 | 2024-04-21 | |
1PlusChem | 1P003QYC-1g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 95%+ | 1g |
$82.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438215-5g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 98% | 5g |
¥2766.00 | 2024-07-28 | |
A2B Chem LLC | AB74100-5g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 98% | 5g |
$120.00 | 2024-04-19 | |
eNovation Chemicals LLC | D769490-5g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 98% | 5g |
$170 | 2025-02-20 |
Ethyl xanthene-9-carboxylate 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
Ethyl xanthene-9-carboxylateに関する追加情報
Professional Introduction to Ethyl xanthene-9-carboxylate (CAS No. 7401-03-8)
Ethyl xanthene-9-carboxylate (CAS No. 7401-03-8) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, belonging to the xanthene family, has garnered considerable attention due to its potential applications in various scientific domains.
The molecular structure of Ethyl xanthene-9-carboxylate consists of a xanthene core substituted with a carboxylate group at the 9-position and an ethyl ester at the 1-position. This configuration imparts distinct reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry. The compound's stability under various conditions further enhances its utility in laboratory and industrial settings.
In recent years, researchers have been exploring the pharmacological potential of xanthene derivatives, including Ethyl xanthene-9-carboxylate. Studies have indicated that compounds within this class exhibit promising biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. The carboxylate moiety in particular plays a crucial role in modulating these effects by facilitating interactions with biological targets.
One of the most intriguing aspects of Ethyl xanthene-9-carboxylate is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel drug candidates targeting neurological disorders. The ethyl ester group provides a versatile handle for further functionalization, allowing chemists to tailor the compound for specific therapeutic applications.
The synthesis of Ethyl xanthene-9-carboxylate typically involves multi-step organic reactions, starting from readily available xanthene precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments are particularly important for pharmaceutical applications where cost-effective synthesis is essential for commercial viability.
Recent studies have also highlighted the importance of stereochemistry in the biological activity of xanthene derivatives. The configuration of the carboxylate group and the ethyl ester significantly influence how these compounds interact with biological systems. By optimizing these structural features, researchers can enhance the efficacy and selectivity of their drug candidates.
The solubility profile of Ethyl xanthene-9-carboxylate is another critical factor in its application range. Its ability to dissolve in both polar and non-polar solvents makes it suitable for a wide variety of formulations, from liquid suspensions to solid matrices. This flexibility is particularly valuable in drug development, where formulation compatibility is often a key consideration.
In conclusion, Ethyl xanthene-9-carboxylate (CAS No. 7401-03-8) represents a fascinating compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features, combined with its favorable physicochemical properties, make it a valuable tool for scientists exploring new therapeutic strategies. As research continues to uncover its potential, this compound is likely to play an increasingly important role in the development of innovative treatments.
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